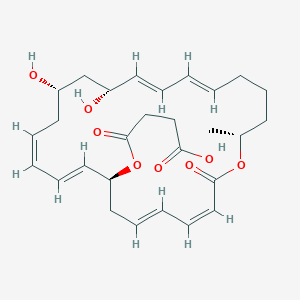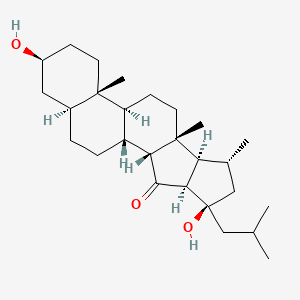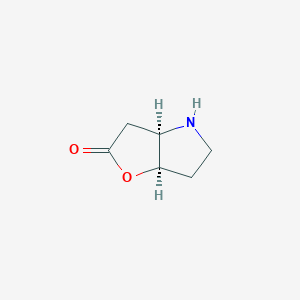
(1S)-Hydroxy-(2S)-N-acetyl-L-cysteinyl-1,2-dihydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-Hydroxy-(2S)-N-acetyl-L-cysteinyl-1,2-dihydronaphthalene is a N-acyl-amino acid, a member of acetamides and a secondary carboxamide.
Wissenschaftliche Forschungsanwendungen
Thiomethylation and Synthesis of Fibrostatins Research indicates that N-acetyl-L-cysteinyl compounds, similar in structure to (1S)-Hydroxy-(2S)-N-acetyl-L-cysteinyl-1,2-dihydronaphthalene, have been utilized in the thiomethylation of hydroxy-1,4-naphthoquinones. This process has facilitated the first synthesis of fibrostatins B, C, and D. Fibrostatins are compounds with potential implications in the treatment of fibrosis and related conditions. The acid-catalyzed condensation of substituted 2-hydroxy-1,4-naphthoquinones with N-acetyl-L-cysteine and paraformaldehyde yielded a series of N-acetyl-S-[(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl]-L-cysteine conjugates, demonstrating the compound's utility in synthetic organic chemistry (Sabutskii, Polonik, Denisenko, & Dmitrenok, 2014).
Synthesis of Vic-Amino Alcohols and Vic-Diamines Compounds related to (1S)-Hydroxy-(2S)-N-acetyl-L-cysteinyl-1,2-dihydronaphthalene have been synthesized as enantiopure vic-amino alcohols and vic-diamines. These compounds were derived from (1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene, showcasing the versatility of such structures in chemical synthesis. The (1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene itself was obtained from naphthalene using a recombinant Escherichia coli strain, highlighting the potential for biotechnological applications in synthesizing complex organic molecules (Orsini, Sello, & Bestetti, 2001).
Chiral Auxiliaries in Asymmetric Reactions Derivatives of (1S)-Hydroxy-(2S)-N-acetyl-L-cysteinyl-1,2-dihydronaphthalene have been used as chiral auxiliaries in asymmetric Reformatsky reactions. The chemoenzymatic synthesis of these compounds from naphthalene and their subsequent application in organic synthesis exemplifies their importance in generating enantiomerically enriched products, crucial in pharmaceutical and material sciences (Orsini, Sello, Manzo, & Lucci, 2005).
Synthesis of 1,2-Dihydronaphthalenes and Derivatives The synthesis of 1,2-dihydronaphthalenes and their derivatives has been extensively studied, indicating the significance of such structures in various chemical and pharmaceutical applications. These compounds are key in medicinal and synthetic chemistry, and methods for their catalytic asymmetric construction have been developed, showcasing the compound's relevance in creating molecules with specific chiral configurations (Perveen et al., 2017).
Eigenschaften
Produktname |
(1S)-Hydroxy-(2S)-N-acetyl-L-cysteinyl-1,2-dihydronaphthalene |
|---|---|
Molekularformel |
C15H17NO4S |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-[[(1S,2S)-1-hydroxy-1,2-dihydronaphthalen-2-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C15H17NO4S/c1-9(17)16-12(15(19)20)8-21-13-7-6-10-4-2-3-5-11(10)14(13)18/h2-7,12-14,18H,8H2,1H3,(H,16,17)(H,19,20)/t12-,13-,14-/m0/s1 |
InChI-Schlüssel |
UPBOCTGEVBXZNT-IHRRRGAJSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CS[C@H]1C=CC2=CC=CC=C2[C@@H]1O)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSC1C=CC2=CC=CC=C2C1O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)H-pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B1245955.png)
![2-[16-(1-aminoethyl)-3-[[4-amino-2-[[(E)-12-methyltridec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B1245957.png)
![methyl (2E,5Z)-6-chloro-3-methoxy-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]hexa-2,5-dienoate](/img/structure/B1245958.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15R,16R,18S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1245959.png)






![[(2R,3R,4aS,5S,8aR)-5-(5-hydroxyoctyl)-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (E)-oct-2-enoate](/img/structure/B1245969.png)
